rac 4-Hydroxymethyl Ambrisentan is a chemical compound that serves as a metabolite of Ambrisentan, a drug primarily used for treating pulmonary arterial hypertension. The molecular formula of rac 4-Hydroxymethyl Ambrisentan is , with a molecular weight of approximately . This compound is significant in pharmacological research, particularly concerning its interactions with endothelin receptors, which play a crucial role in vascular regulation and blood pressure modulation.
The synthesis of rac 4-Hydroxymethyl Ambrisentan involves several chemical reactions starting from the basic structure of Ambrisentan. Key steps include:
rac 4-Hydroxymethyl Ambrisentan participates in several chemical reactions:
rac 4-Hydroxymethyl Ambrisentan acts primarily as an antagonist at endothelin receptors, specifically targeting endothelin receptor subtype A and subtype B. By blocking these receptors, it prevents the vasoconstrictive effects of endogenous endothelin peptides, facilitating vasodilation and reducing blood pressure .
The mechanism involves:
rac 4-Hydroxymethyl Ambrisentan is utilized in various scientific contexts:
The systematic IUPAC name for rac 4-Hydroxymethyl Ambrisentan is 2-[(6-Methyl-4-hydroxymethyl-pyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid [3] [7]. Its molecular formula, C₂₂H₂₂N₂O₅, reveals a composition of 22 carbon, 22 hydrogen, 2 nitrogen, and 5 oxygen atoms. The accurate molecular mass is 394.421 g/mol (exact mass: 394.153 g/mol), as confirmed by high-resolution mass spectrometry [1] [2]. Key structural features include:
The SMILES notation (COC(C(Oc1nc(C)cc(CO)n1)C(=O)O)(c2ccccc2)c3ccccc3) and InChI key (InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)) provide unambiguous descriptors for computational chemistry studies [1].
Table 1: Molecular Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₅ |
| Molecular Weight (g/mol) | 394.421 |
| Exact Mass (g/mol) | 394.153 |
| CAS Registry Number | 1106685-84-0 |
| SMILES | COC(C(Oc1nc(C)cc(CO)n1)C(=O)O)(c2ccccc2)c3ccccc3 |
The term "rac" denotes that this compound is a racemic mixture, containing equimolar amounts of both enantiomers arising from the chiral center at the β-carbon of the propanoic acid chain [6] [8]. This center bears the pyrimidinyloxy substituent, methoxy group, and carboxylic acid functionality. Key stereochemical properties include:
The racemic nature is pharmacologically relevant as enantiomers may exhibit distinct metabolic behaviors or receptor affinities, though specific data for this metabolite remains an area for further study [5].
rac 4-Hydroxymethyl Ambrisentan is a major pharmacologically active metabolite of the parent drug Ambrisentan, an endothelin receptor antagonist used for pulmonary arterial hypertension [3]. Structural differences are localized to the pyrimidine ring:
This oxidation increases molecular polarity (log P reduction) and introduces a site for Phase II conjugation (glucuronidation). The molecular weight difference (+16 Da) corresponds to the replacement of –CH₃ with –CH₂OH. Crucially, the diphenylmethoxypropanoic acid pharmacophore remains intact, preserving endothelin receptor affinity [3] [5].
Table 2: Structural Comparison with Ambrisentan
| Structural Feature | Ambrisentan | 4-Hydroxymethyl Analog |
|---|---|---|
| Pyrimidine C4 Substituent | Methyl (–CH₃) | Hydroxymethyl (–CH₂OH) |
| Molecular Formula | C₂₂H₂₂N₂O₄ | C₂₂H₂₂N₂O₅ |
| Molecular Weight (g/mol) | 378.43 | 394.42 |
| Key Metabolic Role | Parent drug | Phase I oxidative metabolite |
Deuterated analogs facilitate quantitative mass spectrometry and metabolic studies. The trideteriomethyl derivative (rac 4-Hydroxymethyl Ambrisentan-d₃) replaces the methyl group (–CH₃) at the pyrimidine 6-position with a –CD₃ group [5] [8]. Key characteristics:
This derivative’s 3 Da mass shift enables discrimination from endogenous metabolites in LC-MS assays, eliminating background interference. The deuterium atoms exhibit negligible kinetic isotope effects due to their non-lability under physiological conditions, making them ideal internal standards [5] [8].
Table 3: Deuterated Analogs
| Parameter | rac 4-Hydroxymethyl Ambrisentan-d₃ |
|---|---|
| Molecular Formula | C₂₂H₁₉D₃N₂O₅ |
| Molecular Weight (g/mol) | 397.44 |
| Deuterium Positions | 6-Methyl group (Pyrimidine ring) |
| Labelled CAS Number | 1287096-42-7 |
| Unlabelled CAS Number | 1106685-84-0 |
| Utility | Mass spectrometry internal standard |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: